Befloxatone

MAO-A inhibition enzyme kinetics reversible inhibitor

Befloxatone (MD-370503) delivers subnanomolar MAO-A inhibition (Kd 1.3 nM, ED50 0.02 mg/kg) with high selectivity (Ki MAO-A:MAO-B ~1:200). Unlike other RIMAs, its clean receptor profile at 10 µM ensures observed effects are attributable solely to MAO-A inhibition. For anxiety and panic research, its unique enhancement of risk assessment in the MDTB distinguishes it from moclobemide. A >75-fold tyramine safety margin in vivo eliminates confounding cardiovascular effects. Choose befloxatone for translational PET imaging ([¹¹C]befloxatone) or cognitive safety studies—no sedation/amnesia vs. amitriptyline.

Molecular Formula C15H18F3NO5
Molecular Weight 349.30 g/mol
CAS No. 134564-82-2
Cat. No. B1667909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBefloxatone
CAS134564-82-2
Synonymsefloxatone
MD 370,503
MD 370503
MD-370,503
MD-370503
MD370503
Molecular FormulaC15H18F3NO5
Molecular Weight349.30 g/mol
Structural Identifiers
SMILESCOCC1CN(C(=O)O1)C2=CC=C(C=C2)OCCC(C(F)(F)F)O
InChIInChI=1S/C15H18F3NO5/c1-22-9-12-8-19(14(21)24-12)10-2-4-11(5-3-10)23-7-6-13(20)15(16,17)18/h2-5,12-13,20H,6-9H2,1H3/t12-,13-/m1/s1
InChIKeyIALVDLPLCLFBCF-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Befloxatone (CAS 134564-82-2): Oxazolidinone-Derived Reversible MAO-A Inhibitor for Antidepressant Research


Befloxatone (MD-370503) is a potent, competitive, and reversible monoamine oxidase A (MAO-A) inhibitor belonging to the oxazolidinone chemical class [1]. Developed by Synthelabo, it demonstrates high selectivity for MAO-A over MAO-B, with in vitro Ki values ranging from 1.9 to 3.6 nM for MAO-A compared to 270 to 900 nM for MAO-B across human and rat tissues [1]. This compound advanced to Phase III clinical trials for depression and possesses a well-characterized pharmacokinetic profile supporting once-daily oral dosing [2].

Why In-Class MAO-A Inhibitors Cannot Substitute for Befloxatone in Research Protocols


Among reversible MAO-A inhibitors (RIMAs), compounds vary substantially in their potency, selectivity, CNS penetration, and safety profiles—differences that directly impact experimental outcomes. Befloxatone exhibits subnanomolar binding affinity (Kd = 1.3 nM) and an ex vivo ED50 for MAO-A inhibition of 0.02 mg/kg p.o., positioning it among the most potent RIMAs characterized [1]. Moreover, its clean receptor pharmacology profile (no interaction with monoamine transporters or other amine oxidases at 10 µM) ensures that observed effects are attributable specifically to MAO-A inhibition rather than off-target activities [2]. These attributes are not uniform across all RIMAs, making direct substitution scientifically unsound.

Quantitative Differentiation of Befloxatone: Head-to-Head Data vs. Reference RIMAs


In Vitro MAO-A Inhibitory Potency: Befloxatone vs. Moclobemide, Brofaromine, and Toloxatone

In a comparative in vitro study using rat brain homogenates, befloxatone demonstrated superior MAO-A inhibitory potency relative to a panel of reference RIMAs [1]. The rank order of potency was established as: befloxatone > harmaline > brofaromine > BW 137OU87 > RS 8359 > toloxatone > moclobemide [1].

MAO-A inhibition enzyme kinetics reversible inhibitor RIMA potency

Receptor Selectivity Profile: Befloxatone Lacks Off-Target Interactions at 10 µM

Befloxatone was evaluated for potential interactions with a broad panel of neurotransmitter receptors, monoamine transporters, and other amine oxidases [1]. At a concentration of 10 µM, befloxatone did not modify the activities of diamine oxidase or benzylamine oxidase, nor did it interact with monoamine uptake mechanisms or a variety of neurotransmitter/drug receptor sites [1].

receptor binding off-target effects selectivity pharmacological profiling

Behavioral Differentiation in Anxiolytic/Panic Models: Befloxatone vs. Moclobemide

In the Mouse Defence Test Battery (MDTB), a model predictive of anxiolytic and anti-panic drug activity, chronic treatment with befloxatone (0.3 and 1 mg/kg, i.p.) significantly increased risk assessment (RA) responses, a behavior associated with anxiolytic-like effects [1]. Under identical conditions, moclobemide (3 and 10 mg/kg, i.p.) failed to produce this specific behavioral change [1].

anxiolytic panic disorder behavioral pharmacology Mouse Defence Test Battery

Clinical Cognitive Safety: Absence of Sedative/Amnesic Effects vs. Amitriptyline

A randomized, double-blind, placebo-controlled crossover study in healthy volunteers directly compared single doses of befloxatone (5, 10, and 20 mg) with amitriptyline (50 mg) on psychomotor function and memory [1]. Befloxatone at all doses did not impair arousal (Critical Flicker Frequency), reaction time, information processing, or long-term memory [1]. In contrast, amitriptyline significantly impaired all these measures and produced subjective sedation from 2 to 8 hours post-administration [1].

cognition psychomotor performance sedation memory antidepressant

Ex Vivo MAO-A Inhibition Potency (ED50) and Tyramine Safety Margin

Befloxatone potently inhibits MAO-A ex vivo following oral administration, with an ED50 value of 0.02 mg/kg in rat brain [1]. Critically, at doses up to 1.5 mg/kg p.o. (75x the ED50), befloxatone does not potentiate the pressor effects of orally administered tyramine, a classic liability of irreversible MAO inhibitors [1].

ex vivo ED50 tyramine pressor effect safety pharmacology

PET Imaging Ligand Validation: High-Affinity [³H]-Befloxatone Binding (Kd = 1.3 nM)

Binding studies using [³H]-befloxatone in rat brain sections demonstrate that it labels a single population of sites with high affinity (Kd = 1.3 nM) and the pharmacological characteristics and regional distribution of MAO-A [1]. This binding is fully displaceable by other MAO-A inhibitors, confirming specificity [1].

PET imaging MAO-A radioligand autoradiography neuroimaging

Optimal Research Applications for Befloxatone Based on Validated Differentiation Data


Investigating Anxiolytic and Anti-Panic Mechanisms via the Mouse Defence Test Battery

For studies examining anxiety- and panic-related behaviors, the MDTB offers a validated platform where befloxatone's unique enhancement of risk assessment responses distinguishes it from other RIMAs like moclobemide [1]. This differential effect makes befloxatone a superior tool for dissecting the neural circuitry underlying these specific defensive behaviors [1].

MAO-A Occupancy Studies Using PET Imaging with [¹¹C]Befloxatone

Befloxatone's high affinity (Kd = 1.3 nM) and specificity for MAO-A, validated through [³H]-befloxatone autoradiography, support its use as a PET radioligand ([¹¹C]befloxatone) for in vivo quantification of MAO-A density and occupancy in both preclinical and clinical research [1]. This enables direct translational studies of MAO-A function in neuropsychiatric disorders [1].

Dissociating Antidepressant Efficacy from Cognitive Side Effects

The clinical demonstration that befloxatone lacks sedative and amnesic properties, in direct contrast to amitriptyline, positions this compound as a valuable reference standard for studies aiming to disentangle therapeutic antidepressant mechanisms from unwanted cognitive impairment [1].

In Vivo Safety Pharmacology Studies Requiring Absence of Tyramine Potentiation

Researchers conducting in vivo studies where dietary tyramine interactions could confound results can leverage befloxatone's wide safety margin (>75-fold over the MAO-A inhibitory ED50) to ensure that observed physiological or behavioral effects are due to MAO-A inhibition alone, rather than tyramine-induced cardiovascular changes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Befloxatone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.